molecular formula C5H11ClOS B6238179 3-methylbutane-1-sulfinyl chloride CAS No. 859811-01-1

3-methylbutane-1-sulfinyl chloride

Cat. No. B6238179
CAS RN: 859811-01-1
M. Wt: 154.7
InChI Key:
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Description

3-methylbutane-1-sulfinyl chloride, also known as MBSC, is a sulfinyl chloride derivative of 3-methylbutane. It is a versatile chemical compound with a wide range of applications in organic synthesis, as well as in the field of scientific research. This article will provide an overview of MBSC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-methylbutane-1-sulfinyl chloride is a versatile compound with a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a number of different compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used as a catalyst for the synthesis of polymers, and as a reactant in the synthesis of organic compounds.

Mechanism of Action

3-methylbutane-1-sulfinyl chloride is a sulfinyl chloride derivative, and as such, it functions as a Lewis acid. This means that it is able to accept electrons from other molecules, allowing it to act as a catalyst in a variety of chemical reactions. Additionally, this compound has been shown to be a powerful oxidizing agent, which allows it to be used in a variety of oxidation reactions.
Biochemical and Physiological Effects
This compound is a relatively stable compound and is not known to have any significant biochemical or physiological effects. It is, however, toxic and should be handled with care. Additionally, it is highly flammable and should be stored in a cool, dry place away from any sources of ignition.

Advantages and Limitations for Lab Experiments

3-methylbutane-1-sulfinyl chloride has a number of advantages for lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is a powerful oxidizing agent, which makes it well-suited for a variety of oxidation reactions. However, it is also highly flammable and toxic, and should be handled with care.

Future Directions

There are a number of potential future directions for research into 3-methylbutane-1-sulfinyl chloride. These include further investigation into its potential applications in organic synthesis, as well as its potential use as a catalyst in a variety of reactions. Additionally, further research into its biochemical and physiological effects could be beneficial, as well as further investigation into its potential toxicity. Finally, further research into its potential uses in the synthesis of pharmaceuticals, agrochemicals, and dyes could be beneficial.

Synthesis Methods

3-methylbutane-1-sulfinyl chloride can be synthesized from the reaction of 3-methylbutane with thionyl chloride in the presence of a base, such as pyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to prevent the oxidation of the reactants. The reaction results in the formation of the sulfinyl chloride derivative of 3-methylbutane, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylbutane-1-sulfinyl chloride involves the reaction of 3-methylbutan-1-ol with thionyl chloride followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "3-methylbutan-1-ol", "thionyl chloride", "hydrogen peroxide" ], "Reaction": [ "Step 1: 3-methylbutan-1-ol is reacted with thionyl chloride to form 3-methylbutan-1-sulfinyl chloride.", "Step 2: The resulting sulfinyl chloride is then oxidized with hydrogen peroxide to form 3-methylbutane-1-sulfinic acid.", "Step 3: The sulfinic acid is then treated with thionyl chloride to form 3-methylbutane-1-sulfinyl chloride." ] }

CAS RN

859811-01-1

Molecular Formula

C5H11ClOS

Molecular Weight

154.7

Purity

95

Origin of Product

United States

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